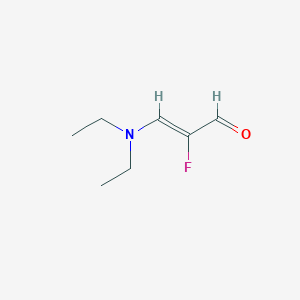

(2Z)-3-(diethylamino)-2-fluoroprop-2-enal

Description

Significance of Fluorinated Organic Compounds in Synthetic and Medicinal Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity and small size lead to strong carbon-fluorine bonds, which can enhance metabolic stability and binding affinity to biological targets. nih.govmolport.combiosynth.comvulcanchem.com This has made fluorinated compounds invaluable in medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine. vulcanchem.com The strategic incorporation of fluorine can lead to improved drug candidates with enhanced efficacy and pharmacokinetic profiles.

The Synthetic Utility of α,β-Unsaturated Aldehydes (Enals) as Versatile Building Blocks

α,β-Unsaturated aldehydes, or enals, are highly versatile building blocks in organic synthesis. acs.orgnih.govmdpi.com Their conjugated system, comprising a carbon-carbon double bond and an aldehyde group, provides multiple reactive sites for a wide array of chemical transformations. acs.orgmdpi.com These include nucleophilic additions, cycloaddition reactions, and various condensation reactions, making them key intermediates in the synthesis of complex natural products and other functionally rich molecules. acs.orguni-hannover.degoogle.com

Overview of Current Research Trends in Fluorinated Enamine and Enal Chemistry

Current research in the field of fluorinated enamines and enals is focused on the development of new synthetic methodologies and the exploration of their reactivity. researchgate.net The combination of the electron-donating enamine moiety and the electron-withdrawing fluorine atom on the same double bond creates a unique electronic environment, leading to novel reactivity patterns. vulcanchem.com Researchers are actively investigating their use in cycloaddition reactions and as precursors for the synthesis of complex fluorinated heterocycles and other valuable organic scaffolds. researchgate.net

Rationale and Scope of Academic Research on (2Z)-3-(diethylamino)-2-fluoroprop-2-enal

The specific compound this compound combines the key features of a fluorinated organic compound and an α,β-unsaturated aldehyde, with the added functionality of an enamine. This trifunctional nature makes it a compelling target for academic research. Studies on this molecule aim to elucidate its unique reactivity, explore its potential as a building block in the synthesis of more complex fluorinated molecules, and investigate its potential applications in areas such as medicinal chemistry and materials science. While detailed research findings on this specific compound are not widely published, its structural motifs suggest significant potential for further investigation.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₂FNO |

| Molecular Weight | 145.18 g/mol |

| CAS Number | 152873-64-8 |

| Appearance | Not reported in available literature |

| Solubility | Not reported in available literature |

| Melting Point | Not reported in available literature |

| Boiling Point | Not reported in available literature |

Data sourced from publicly available chemical databases. Specific experimental data for appearance and solubility are not widely reported.

Synthesis of this compound

A plausible synthetic route would involve the reaction of N,N-diethyl-1-fluoroethenamine with a formylating agent. The Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a common choice for such transformations.

Hypothetical Reaction Scheme:

This represents a generalized and plausible synthetic pathway. Specific reaction conditions, yields, and purification methods would require experimental determination.

Chemical Reactivity and Research Findings

The reactivity of this compound is governed by the interplay of its three functional groups: the aldehyde, the fluorine atom, and the diethylamino group.

Aldehyde Group: This group is susceptible to nucleophilic attack, allowing for transformations such as reductions, Grignard reactions, and condensations to form imines or other derivatives.

Fluorine Atom: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. This polarizes the double bond, making the β-carbon more electrophilic and susceptible to conjugate addition (Michael addition) by nucleophiles.

Diethylamino Group: The nitrogen atom's lone pair of electrons can be donated into the conjugated system, a characteristic of enamines. This electron-donating character can influence the regioselectivity of reactions.

Research on related fluorinated enamines and enals suggests that this compound would likely participate in various cycloaddition reactions, such as Diels-Alder reactions, serving as a versatile building block for the construction of complex cyclic and heterocyclic systems. However, specific published research detailing the reactions and applications of this particular compound is limited.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely available in the scientific literature. However, based on its structure and data for analogous compounds, the expected spectroscopic characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde H | ~9.5 | d | ~3-5 |

| Vinylic H | ~7.0-7.5 | d | ~3-5 |

| Methylene (B1212753) H (-CH₂-) | ~3.3-3.6 | q | ~7 |

| Methyl H (-CH₃) | ~1.1-1.3 | t | ~7 |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl C | ~185-195 |

| C-F | ~150-160 (d, JC-F ≈ 250-300 Hz) |

| C-N | ~140-150 |

| Methylene C (-CH₂-) | ~45-50 |

| Methyl C (-CH₃) | ~12-15 |

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (aldehyde) | ~1670-1690 |

| C=C (alkene) | ~1600-1640 |

| C-F | ~1000-1100 |

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 145, with fragmentation patterns corresponding to the loss of functional groups such as the ethyl groups or the formyl group.

Note: The spectroscopic data presented are predicted based on general principles and data for similar compounds. Experimental verification is required for accurate assignments.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(diethylamino)-2-fluoroprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO/c1-3-9(4-2)5-7(8)6-10/h5-6H,3-4H2,1-2H3/b7-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQGWMLUZOCKAE-ALCCZGGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=C(C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C=C(/C=O)\F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152873-64-8 | |

| Record name | (2Z)-3-(diethylamino)-2-fluoroprop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2z 3 Diethylamino 2 Fluoroprop 2 Enal

Electronic Effects of the Fluorine and Diethylamino Substituents on Reactivity

The reactivity of (2Z)-3-(diethylamino)-2-fluoroprop-2-enal is significantly influenced by the electronic contributions of the fluorine atom and the diethylamino group. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the α,β-unsaturated system, making the β-carbon more electrophilic and susceptible to nucleophilic attack.

Conversely, the diethylamino group acts as a powerful electron-donating group through resonance (+R effect). The nitrogen atom's lone pair of electrons can delocalize into the π-system of the double bond, increasing the electron density at the β-carbon. This enamine character makes the molecule nucleophilic at the β-position. masterorganicchemistry.com

Table 1: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Impact on the π-system |

| Fluorine | -I (Strongly electron-withdrawing) | +R (Weakly electron-donating) | Electron-withdrawing |

| Diethylamino | -I (Weakly electron-withdrawing) | +R (Strongly electron-donating) | Electron-donating |

Reactivity of the α,β-Unsaturated Aldehyde Moiety

The α,β-unsaturated aldehyde functionality is a versatile platform for various chemical transformations.

[4+2] Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.com For this compound to act as a dienophile, the electronic nature of its double bond is crucial. Generally, electron-withdrawing groups on the dienophile accelerate the reaction with an electron-rich diene. youtube.com

While the fluorine atom is electron-withdrawing, the powerful electron-donating diethylamino group increases the electron density of the double bond. This increased electron density might render it less reactive towards electron-rich dienes in a normal-electron-demand Diels-Alder reaction. Conversely, it could potentially participate in an inverse-electron-demand Diels-Alder reaction with an electron-poor diene. The stereoselectivity of such reactions can be influenced by the fluorine substituent. nih.gov

Michael-Type Additions and Conjugate Reactivity

Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net The enamine character of this compound, conferred by the diethylamino group, makes its β-carbon nucleophilic. masterorganicchemistry.com This allows it to act as a Michael donor, adding to various Michael acceptors.

On the other hand, the presence of the electron-withdrawing fluorine and aldehyde groups can make the β-carbon susceptible to attack by certain nucleophiles, allowing it to act as a Michael acceptor. The outcome of such reactions would depend on the specific nucleophile and reaction conditions. For instance, reactions with α,β-unsaturated aldehydes can sometimes be complex. beilstein-journals.org

Asymmetric Conjugate Additions

Asymmetric conjugate additions are crucial for the synthesis of chiral molecules. mdpi.com Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these reactions. nih.govmdpi.com For this compound, asymmetric conjugate additions could be envisioned where a chiral catalyst directs the addition of a nucleophile to the β-position or the addition of the enamine to a prochiral Michael acceptor. The development of organocatalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes is a well-established field. mdpi.comnih.gov The presence of the fluorine atom can pose challenges but also offer opportunities for unique stereocontrol. nih.gov

Table 2: Potential Asymmetric Conjugate Addition Reactions

| Role of this compound | Nucleophile/Electrophile | Catalyst Type | Potential Product |

| Michael Donor | Prochiral Michael Acceptor | Chiral Amine or Thiourea | Chiral γ-functionalized aldehyde |

| Michael Acceptor | Nucleophile | Chiral Phase-Transfer Catalyst or Lewis Acid | Chiral β-substituted aldehyde |

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents and organolithium compounds, are strong nucleophiles and bases. msu.eduyoutube.com Their reaction with α,β-unsaturated aldehydes can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon.

The reactivity of organometallic reagents with this compound would be complex. The hard nucleophiles, like organolithium reagents, would likely favor 1,2-addition to the aldehyde. Softer nucleophiles, such as Gilman (organocuprate) reagents, are known to favor 1,4-addition. The presence of the fluorine and diethylamino groups would influence the regioselectivity of the addition.

Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound is susceptible to nucleophilic attack. It can undergo a variety of reactions typical of aldehydes, including:

Reduction: Reduction with agents like sodium borohydride would yield the corresponding allylic alcohol.

Oxidation: Oxidation would produce the corresponding carboxylic acid.

Imination/Enamine Formation: While the molecule itself contains an enamine moiety, the aldehyde can react with primary amines to form imines or with secondary amines to form a different enamine, although this might be reversible. libretexts.orgchemistrysteps.com

Wittig Reaction: Reaction with phosphorus ylides would extend the carbon chain and form a new double bond.

Aldol and Related Condensations: The aldehyde can act as an electrophile in aldol-type reactions.

The electronic effects of the fluorine and diethylamino substituents can influence the electrophilicity of the carbonyl carbon. The electron-withdrawing fluorine atom would increase its reactivity towards nucleophiles, while the electron-donating diethylamino group would decrease it.

Nucleophilic Additions and Subsequent Transformations

As an α,β-unsaturated aldehyde, this compound is susceptible to nucleophilic attack at several electrophilic sites. The primary sites for nucleophilic addition are the carbonyl carbon (C1) and the β-carbon (C3) of the double bond, leading to 1,2-addition and 1,4-conjugate addition products, respectively.

The outcome of the reaction is largely dependent on the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents and Grignard reagents, are expected to favor direct 1,2-addition to the highly polarized carbonyl group. This would result in the formation of a secondary allylic alcohol after workup. Softer nucleophiles, including amines, thiols, and enolates, are more likely to undergo 1,4-conjugate addition (Michael addition). libretexts.orglibretexts.orgopenstax.orgpressbooks.pub This pathway is facilitated by the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic. The initial adduct of a 1,4-addition is an enolate, which can then be protonated or react with another electrophile.

Subsequent transformations of the initial addition products can lead to a variety of more complex molecular structures. For instance, the allylic alcohol from a 1,2-addition could undergo rearrangement or be used in further synthetic steps. The product of a 1,4-addition, a β-substituted aldehyde, retains the aldehyde functionality for subsequent reactions.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The aldehyde functional group in this compound is a key site for condensation reactions with various nitrogen and oxygen nucleophiles. Primary amines, for example, can react with the aldehyde to form imines (Schiff bases). Similarly, hydrazines can condense to form hydrazones, and hydroxylamines can yield oximes. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration.

The reaction conditions, such as pH, can play a crucial role in the efficiency of these condensation reactions. Mildly acidic conditions are often employed to catalyze the dehydration step without significantly protonating the nitrogen nucleophile, which would render it non-nucleophilic.

Oxygen nucleophiles, such as alcohols and water, can also add to the carbonyl group to form hemiacetals and acetals, or hydrates, respectively. These reactions are generally reversible. The formation of cyclic acetals with diols can be used as a protecting group strategy for the aldehyde functionality during other chemical transformations. The specific outcomes and yields of these condensation reactions would be influenced by the electronic effects of the fluorine and diethylamino substituents.

Role of the Diethylamino Group in Modulating Reactivity

Enamine-like Reactivity and Tautomerism

The diethylamino group, being a secondary amine attached to a double bond, imparts significant enamine character to the molecule. Enamines are known to be nucleophilic at the α-carbon (C2 in this case) due to the delocalization of the nitrogen lone pair into the π-system. This resonance effect increases the electron density at the α-carbon, making it susceptible to attack by electrophiles.

The enamine system exists in equilibrium with its iminium tautomer. In the case of this compound, tautomerization would involve the protonation of the α-carbon and the formation of an iminium ion. The position of this equilibrium is influenced by the solvent and the presence of acids or bases. The enamine form is generally favored in neutral or basic conditions, while acidic conditions can promote the formation of the iminium ion.

Reactions Involving Nitrogen Lone Pair Delocalization

The lone pair of electrons on the nitrogen atom of the diethylamino group plays a pivotal role in the molecule's reactivity. Through resonance, these electrons are delocalized into the conjugated system, as depicted by the following resonance structures:

This compound <=> (2Z)-3-(diethyliminio)-2-fluoroprop-2-en-1-olate

This delocalization has several important consequences:

It increases the electron density of the carbon-carbon double bond, making it more susceptible to electrophilic attack than a typical alkene.

It contributes to the nucleophilicity of the α-carbon, as discussed in the context of enamine reactivity.

It can influence the regioselectivity of nucleophilic attacks on the conjugated system.

Influence of the Fluorine Atom on Reaction Pathways and Selectivity

Fluorine's Inductive and Mesomeric Effects

The fluorine atom at the α-position (C2) exerts a strong influence on the reactivity of this compound through both inductive and mesomeric effects.

Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect. This effect polarizes the C-F bond, drawing electron density away from the α-carbon. This has several implications:

It increases the electrophilicity of the α-carbon, potentially making it a site for nucleophilic attack, although this is generally less favored than attack at the carbonyl or β-carbon.

It can influence the acidity of the aldehydic proton and any α-protons in intermediates.

It stabilizes any negative charge that develops on the α-carbon during a reaction, which could affect the stability of certain transition states.

Mesomeric Effect (+M): The fluorine atom also possesses lone pairs of electrons that can be delocalized into the π-system through a positive mesomeric effect. This effect involves the overlap of a p-orbital on the fluorine with the π-system of the double bond. This electron donation is generally weaker for fluorine compared to other halogens due to the high electronegativity of fluorine, which holds its lone pairs tightly. However, this effect can still play a role in modulating the electron density of the double bond and influencing the molecule's reactivity.

The interplay between the strong -I effect and the weaker +M effect of the fluorine atom, combined with the electronic contributions of the diethylamino and carbonyl groups, results in a finely tuned reactivity that can be exploited for various synthetic applications. The precise outcome of a given reaction will depend on the specific reaction conditions and the nature of the reacting species.

Stereoelectronic Control Imparted by Fluorine

The fluorine atom in this compound exerts profound stereoelectronic control over the molecule's structure and reactivity. The high electronegativity of fluorine leads to a significant inductive effect, withdrawing electron density from the carbon skeleton. This effect is most pronounced at the C2 carbon to which it is attached.

One of the key stereoelectronic interactions is the gauche effect. This effect describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (at a 60° dihedral angle) to a neighboring electron-donating group or another electronegative atom, rather than anti (180°). In the context of this compound, the interaction between the C-F bond and the C-N and C-C bonds of the enamine and enal systems can influence the rotational barriers and the preferred conformations of the molecule. This conformational preference can have a direct impact on the molecule's reactivity by affecting the orientation of orbitals involved in chemical transformations.

| Stereoelectronic Effect | Description | Potential Impact on this compound |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to fluorine's high electronegativity. | Decreases electron density at C2, influencing the polarity of the C=C bond and the acidity of the aldehydic proton. |

| Gauche Effect | Preference for a gauche conformation between the C-F bond and adjacent electron-donating groups. | Influences the three-dimensional structure and rotational energy barriers, potentially affecting reaction stereoselectivity. |

| Hyperconjugation/Mesomeric Effect (+M) | Donation of electron density from fluorine's lone pairs into adjacent empty orbitals (e.g., π* of the C=C bond). | Can partially counteract the inductive effect, influencing the overall electron density and reactivity of the π-system. |

Exploration of Potential Radical Pathways and Photochemical Reactions

The electronic structure of this compound, characterized by its push-pull nature and the presence of a fluorine atom, suggests a rich potential for radical and photochemical reactions.

Potential Radical Pathways:

The electron-rich double bond, influenced by the diethylamino group, could be susceptible to attack by electrophilic radicals. Radical addition reactions would likely proceed via the formation of a stabilized radical intermediate. The fluorine atom at the 2-position would be expected to influence the regioselectivity of such an addition. Due to steric hindrance and the electron-withdrawing nature of the fluorine, radical attack might be favored at the C3 position, leading to a radical intermediate at C2 that is stabilized by the adjacent aldehyde group.

Conversely, under conditions that favor the formation of radical cations, the diethylamino group could act as the initial site of electron abstraction. The resulting radical cation could then undergo a variety of subsequent reactions, including dimerization or reaction with other nucleophiles present in the reaction medium.

Photochemical Reactions:

As a conjugated push-pull system, this compound is expected to exhibit interesting photochemical properties. Upon absorption of light, the molecule can be excited to a higher electronic state. One of the most common photochemical reactions for compounds with carbon-carbon double bonds is cis-trans isomerization. In this case, irradiation could lead to the isomerization from the (2Z) isomer to the (2E) isomer. This process would involve the temporary breaking of the π-bond, allowing for rotation around the C2-C3 single bond, followed by the reformation of the π-bond.

Furthermore, the presence of the enamine and enal functionalities opens up the possibility of other photochemical transformations such as electrocyclization reactions, although these are often dependent on the specific substitution pattern and the reaction conditions. Photochemically induced cycloaddition reactions, such as [2+2] cycloadditions with other alkenes, are also a possibility, with the regioselectivity and stereoselectivity being influenced by the electronic and steric effects of the substituents.

| Reaction Type | Potential Reactants/Conditions | Plausible Mechanism/Outcome |

|---|---|---|

| Radical Addition | Electrophilic radical source (e.g., CF3•) | Addition to the C=C double bond, likely at the C3 position, to form a stabilized radical intermediate. |

| Photochemical Isomerization | UV irradiation | Conversion from the (2Z) isomer to the (2E) isomer via an excited state. |

| Photochemical Cycloaddition | UV irradiation in the presence of an alkene | [2+2] cycloaddition to form a cyclobutane ring. The regiochemistry would be dictated by the electronics of the reacting partners. |

Applications of 2z 3 Diethylamino 2 Fluoroprop 2 Enal As a Key Synthetic Intermediate

As a Versatile Building Block for Fluorinated Heterocyclic Compounds

The inherent reactivity of (2Z)-3-(diethylamino)-2-fluoroprop-2-enal allows for its theoretical application in various cyclization and cyclocondensation reactions to form a diverse array of fluorinated heterocycles. The presence of both electrophilic (the aldehyde and the β-carbon) and nucleophilic (the amino group) centers, along with the activating and directing effects of the fluorine atom, provides a rich platform for synthetic transformations.

While direct experimental evidence for the use of this compound in the synthesis of fluorinated pyridines and pyrimidines is not readily found in the literature, its structure is analogous to other 3-aminoacrolein derivatives that are known to participate in such reactions. For instance, the reaction of 3-aminoacroleins with 1,3-dicarbonyl compounds or their equivalents is a classical approach to pyridine synthesis. In a hypothetical reaction, this compound could react with a ketone containing an α-methylene group under acidic or basic conditions. The initial condensation would be followed by cyclization and subsequent elimination of water and diethylamine to yield a fluorinated pyridine derivative.

Similarly, the construction of fluorinated pyrimidines could be envisaged through the reaction of this compound with amidines or guanidines. This type of cyclocondensation reaction is a well-established method for pyrimidine synthesis. The reaction would likely proceed via initial nucleophilic attack of the amidine on the aldehyde, followed by an intramolecular Michael addition and subsequent elimination steps to afford the fluorinated pyrimidine ring. The fluorine atom at the 2-position of the propenal backbone would ultimately be incorporated into the 5-position of the pyrimidine ring, a common motif in bioactive molecules.

The multifunctional nature of this compound suggests its utility in the synthesis of a variety of other fluorinated five- and six-membered heterocyclic rings. For example, reaction with hydrazines could potentially lead to the formation of fluorinated pyrazoles. The reaction would likely involve condensation of the hydrazine with the aldehyde, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the β-carbon and subsequent elimination of diethylamine.

Furthermore, reactions with other binucleophiles could open pathways to other heterocyclic systems. For instance, reaction with hydroxylamine could theoretically yield fluorinated isoxazoles, while reaction with β-amino ketones or esters could provide access to more complex substituted fluorinated pyridines. The outcomes of these reactions would be highly dependent on the reaction conditions and the nature of the binucleophile employed.

The potential for this compound to act as a precursor for polycyclic fluorinated scaffolds lies in its ability to participate in cascade or tandem reactions. For instance, a Diels-Alder reaction where the propenal system acts as a dienophile could be envisioned, although the electron-donating amino group might render it less reactive towards electron-rich dienes. Alternatively, it could be incorporated into a multi-step synthesis where it first forms a monocyclic heterocycle that is then subjected to further annulation reactions to build up a polycyclic system. The fluorine atom would serve as a valuable handle for further functionalization or as a key determinant of the final molecule's physicochemical properties.

Precursor for Advanced Fluorinated Organic Materials

The unique electronic properties conferred by the fluorine atom, combined with the polymerizable α,β-unsaturated system, make this compound an intriguing candidate as a precursor for novel fluorinated organic materials.

Although no specific polymers derived from this compound are reported, its structure suggests potential as a monomer in polymerization reactions. The vinyl group could undergo radical or anionic polymerization to form a polymer backbone with pendant diethylamino and formyl groups, modified by the presence of fluorine. The resulting polymer would be expected to have unique properties, such as altered solubility, thermal stability, and surface energy, due to the incorporation of fluorine.

Furthermore, the aldehyde and amino functionalities could be utilized for post-polymerization modifications, allowing for the introduction of other functional groups or for cross-linking the polymer chains. This could lead to the development of novel fluorinated resins, coatings, or membranes with tailored properties.

The combination of an electron-donating diethylamino group and an electron-withdrawing aldehyde group, bridged by a fluorinated double bond, creates a push-pull electronic system. This type of structure is often associated with interesting optical and electronic properties, such as non-linear optical (NLO) activity and fluorescence. While the specific properties of this compound in this regard have not been reported, it could serve as a key intermediate for the synthesis of more complex organic materials with applications in electronics and photonics.

For instance, it could be used to synthesize fluorinated dyes or chromophores. The aldehyde group provides a convenient handle for further chemical transformations, such as Knoevenagel or Wittig reactions, to extend the conjugated system and tune the optical properties of the resulting molecule. The presence of fluorine can enhance the stability and performance of such materials.

Development of Chiral Fluorinated Structures from the Compound

The synthesis of chiral organofluorine compounds is of significant interest in medicinal chemistry and materials science due to the profound impact of fluorine on molecular properties. While direct research on the use of this compound in this area is limited, its structure suggests potential for transformation into valuable chiral fluorinated molecules.

The synthesis of novel chiral ligands is a cornerstone of asymmetric catalysis. The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an electrophilic aldehyde, presents opportunities for its elaboration into more complex chiral scaffolds. For instance, the diethylamino group could be replaced or modified, and the aldehyde could undergo condensation with chiral amines or alcohols to introduce stereogenic centers. While specific examples of its use as a ligand precursor are not extensively documented, the general principles of ligand design support its potential in this area.

The aldehyde functionality of this compound is a prime site for enantioselective transformations. The use of chiral reagents or catalysts can facilitate the stereocontrolled addition of nucleophiles to the carbonyl group, leading to the formation of chiral fluorinated alcohols. These products can then serve as versatile intermediates for the synthesis of more complex chiral molecules.

A hypothetical reaction scheme could involve the enantioselective reduction of the aldehyde using a chiral borane reagent or a transfer hydrogenation catalyst with a chiral ligand. This would yield a chiral allylic alcohol with defined stereochemistry at the carbinol center.

| Transformation | Chiral Reagent/Catalyst | Potential Product |

| Enantioselective Reduction | Chiral Borane Reagent (e.g., (R)- or (S)-CBS reagent) | Chiral Fluorinated Allylic Alcohol |

| Enantioselective Allylation | Chiral Allylboron or Allylsilane Reagent | Chiral Homoallylic Alcohol |

| Enantioselective Aldol Reaction | Chiral Enolate or Chiral Catalyst | Chiral β-Hydroxy Aldehyde |

This table presents potential enantioselective transformations and is for illustrative purposes.

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation. The diverse reactivity of this compound makes it an attractive candidate for the design of novel MCRs. Its aldehyde can participate in reactions such as the Mannich, Ugi, or Passerini reactions, while the enamine moiety can act as a nucleophile.

For example, a hypothetical MCR could involve the reaction of this compound with an amine and an isocyanide (a Passerini-type reaction) to generate a complex α-acyloxy carboxamide bearing a fluorinated vinyl group.

New Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The unique electronic properties of this compound, arising from the interplay of the fluorine atom and the enamine system, can be harnessed for the development of new bond-forming reactions.

The electron-rich double bond of the enamine can participate in cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, with suitable dienophiles or ketenes. This would provide access to a range of fluorinated carbocyclic and heterocyclic structures.

Computational and Theoretical Studies on 2z 3 Diethylamino 2 Fluoroprop 2 Enal

Electronic Structure and Bonding Analysis

The electronic structure of (2Z)-3-(diethylamino)-2-fluoroprop-2-enal is characterized by significant π-electron delocalization. The nitrogen atom of the diethylamino group donates electron density into the C=C double bond, which is further polarized by the electron-withdrawing effects of the fluorine atom and the formyl group. This "push-pull" electronic arrangement results in a highly polarized molecule with a considerable ground-state dipole moment.

Natural Bond Orbital (NBO) analysis is a powerful computational tool to quantify this charge distribution. NBO analysis on analogous β-aminoacrolein systems reveals a significant transfer of electron density from the nitrogen lone pair to the π* orbitals of the C=C and C=O bonds. This delocalization leads to a partial double bond character for the C-N bond and a reduction in the bond order of the C=C double bond.

Atoms in Molecules (AIM) theory can further characterize the bonding. The topological properties of the electron density at the bond critical points (BCPs) provide quantitative measures of bond strength and type. For this compound, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of the C-N bond would be expected to show a degree of covalent character intermediate between a pure single and a pure double bond.

| Bond | Predicted NBO Charge on Atoms | Predicted Bond Order |

| N | -0.6 to -0.8 | 1.2 - 1.4 |

| C (of C=C attached to N) | +0.2 to +0.4 | 1.6 - 1.8 |

| C (of C=C attached to F) | -0.1 to +0.1 | 1.6 - 1.8 |

| F | -0.4 to -0.6 | 0.9 - 1.0 |

| C (of C=O) | +0.5 to +0.7 | 1.8 - 1.9 |

| O | -0.5 to -0.7 | 1.8 - 1.9 |

Note: The data in this table is representative and based on computational studies of similar push-pull alkenes and β-aminoacrolein derivatives.

Conformational Analysis and Stereochemical Preferences (Z- vs. E-isomerism, rotational barriers)

The stereochemistry of this compound is a key aspect of its chemistry. The "Z" designation indicates that the higher priority groups on each carbon of the C=C double bond are on the same side. According to the Cahn-Ingold-Prelog priority rules, the diethylamino group has a higher priority than the hydrogen on one carbon, and the fluorine atom has a higher priority than the formyl group on the other carbon.

Computational studies on similar push-pull alkenes consistently show a significant energy difference between the Z and E isomers. The relative stability is often governed by a combination of steric and electronic factors. For this compound, the Z-isomer is expected to be more stable due to favorable intramolecular interactions, such as a potential weak hydrogen bond between the formyl proton and the fluorine atom, and minimization of steric repulsion between the bulky diethylamino group and the formyl group.

Rotation around the C-N and C-C single bonds also presents interesting conformational features. The partial double bond character of the C-N bond, due to electron delocalization, results in a significant rotational barrier. Dynamic NMR studies and computational calculations on related enamines have shown that this barrier can be on the order of 10-20 kcal/mol. Similarly, rotation around the C-C single bond between the alkene and the formyl group will have a rotational barrier, with the s-trans and s-cis conformations having different energies.

| Isomer/Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| (2Z)-isomer | 0.0 (Reference) | - |

| (2E)-isomer | +3 to +7 | - |

| C-N Rotation (Z-isomer) | - | 12 - 18 |

| C-C(O) Rotation (Z-isomer) | - | 5 - 10 |

Note: The data in this table is representative and based on computational studies of similar push-pull alkenes and enamines.

Quantum Chemical Calculations of Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of this compound. Due to the push-pull nature of the molecule, the HOMO is expected to be high in energy and predominantly localized on the electron-rich part of the molecule, specifically the diethylamino group and the C=C double bond. The LUMO, conversely, is expected to be low in energy and localized on the electron-deficient part, primarily the formyl group and the fluorinated carbon.

The small HOMO-LUMO gap is a characteristic feature of push-pull systems and is indicative of their high reactivity and unique spectroscopic properties. Reactivity descriptors derived from conceptual Density Functional Theory (DFT), such as chemical potential, hardness, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity. The high electrophilicity index expected for this compound would suggest it is a good candidate for reactions with nucleophiles.

| Molecular Orbital/Descriptor | Predicted Energy/Value | Localization |

| HOMO | -5.5 to -6.5 eV | Diethylamino group, C=C bond |

| LUMO | -1.0 to -2.0 eV | Formyl group, C=C bond |

| HOMO-LUMO Gap | 3.5 to 4.5 eV | - |

| Electrophilicity Index (ω) | 2.0 to 3.0 eV | - |

Note: The data in this table is representative and based on quantum chemical calculations of similar push-pull alkenes.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a powerful method for investigating the mechanisms of reactions involving this compound. The polarized nature of the molecule makes it susceptible to various transformations, including cycloaddition reactions and nucleophilic additions.

For a given reaction, DFT calculations can be used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The geometry of the TS provides insight into the bond-forming and bond-breaking processes. Vibrational frequency analysis is used to confirm the nature of the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The high polarity of this compound suggests that its reactivity will be significantly influenced by the solvent. Computational models can account for solvent effects either implicitly, using a polarizable continuum model (PCM), or explicitly, by including a number of solvent molecules in the calculation.

These models can predict how the energies of the reactants, transition state, and products are stabilized or destabilized by the solvent. For reactions that involve a change in polarity from the reactant to the transition state, the solvent can have a dramatic effect on the activation energy. For instance, a reaction where the transition state is more polar than the reactants will be accelerated in a polar solvent. Computational studies on related push-pull systems have shown that solvent polarity can significantly impact isomerization barriers and reaction pathways.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization Techniques

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the experimental characterization of this compound.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of NMR chemical shifts (¹H, ¹³C, ¹⁹F). These predictions, when compared with experimental spectra, can help in the assignment of signals and the confirmation of the molecular structure. The calculated ¹⁹F chemical shift would be particularly sensitive to the electronic environment created by the push-pull system.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated at the DFT level. These can then be compared to experimental infrared (IR) and Raman spectra. The calculated vibrational modes can aid in the assignment of the experimental bands to specific molecular motions. For this compound, characteristic bands for the C=C, C=O, and C-F stretching vibrations would be of particular interest.

| Spectroscopic Parameter | Predicted Value Range |

| ¹H NMR (vinyl H) | 6.5 - 7.5 ppm |

| ¹³C NMR (C=C) | 100 - 120 ppm (C-N), 140 - 160 ppm (C-F) |

| ¹⁹F NMR | -90 to -110 ppm (relative to CFCl₃) |

| IR Stretch (C=O) | 1650 - 1680 cm⁻¹ |

| IR Stretch (C=C) | 1580 - 1620 cm⁻¹ |

Note: The data in this table is representative and based on computational predictions for similar fluorinated enamines and push-pull systems.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed insights into the conformational landscape of flexible molecules such as this compound. By simulating the atomic motions over time, MD allows for the exploration of different molecular conformations and the determination of their relative stabilities and the energetic barriers between them. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, this section outlines the theoretical framework and potential insights that could be gained from such an investigation.

The conformational flexibility of this compound primarily arises from the rotation around several single bonds. These include the C-N bonds of the diethylamino group and the C-C single bonds within the ethyl chains. The planarity of the double bond system (C=C-C=O) is expected to be largely maintained, although out-of-plane torsions can occur. The orientation of the diethylamino group relative to the propenal backbone is of particular interest, as it can significantly influence the molecule's electronic properties and intermolecular interactions.

A typical MD simulation protocol for exploring the conformational space of this compound would involve several key steps. First, a suitable force field, such as AMBER or CHARMM, would be selected to describe the potential energy of the system as a function of its atomic coordinates. The molecule would then be placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological or solution-phase conditions. The system would be minimized to remove any steric clashes and then gradually heated to the desired temperature. Following this equilibration phase, a production simulation would be run for a duration sufficient to sample the relevant conformational space, typically on the order of nanoseconds to microseconds.

Analysis of the resulting trajectory would focus on key dihedral angles that define the molecule's conformation. By plotting the probability distribution of these dihedral angles, one can identify the most populated (i.e., most stable) conformational states. The potential of mean force (PMF) along these dihedral coordinates can also be calculated to quantify the free energy barriers between different conformers.

The insights gained from MD simulations would be valuable for understanding the structure-property relationships of this compound. For example, the preferred conformation in different solvent environments could be predicted, which is crucial for understanding its behavior in various chemical contexts. Furthermore, the ensemble of low-energy conformations generated by MD simulations can be used for subsequent quantum mechanical calculations to obtain more accurate electronic properties for the most relevant structures.

Hypothetical Conformational Analysis Data

The following tables present hypothetical data that could be obtained from a molecular dynamics study of this compound. These tables are for illustrative purposes to demonstrate the type of results generated from such a computational analysis.

Table 1: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C1-C2-N-C3 | Torsion around the C-N bond |

| τ2 | C2-N-C3-C4 | Torsion within one of the ethyl groups |

| τ3 | C2-N-C5-C6 | Torsion within the other ethyl group |

| τ4 | F-C2-C1=O | Torsion defining the orientation of the fluoro group |

Table 2: Hypothetical Low-Energy Conformers and Their Properties

| Conformer ID | τ1 (°) | τ2 (°) | τ3 (°) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 178.5 | 60.2 | -61.3 | 0.00 | 45.2 |

| Conf-2 | -179.1 | -62.1 | 59.8 | 0.15 | 35.8 |

| Conf-3 | 177.9 | 179.5 | -60.5 | 1.20 | 9.5 |

| Conf-4 | -178.8 | 61.5 | 178.9 | 1.25 | 9.0 |

| Conf-5 | 5.2 | 58.9 | -63.1 | 3.50 | 0.5 |

Analytical and Spectroscopic Methodologies for Characterizing 2z 3 Diethylamino 2 Fluoroprop 2 Enal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For (2Z)-3-(diethylamino)-2-fluoroprop-2-enal, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic arrangement and stereochemistry.

A full structural assignment of this compound requires the analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique information about the chemical environment of the respective nuclei.

¹H NMR: The proton NMR spectrum is used to identify the types and number of hydrogen atoms. For this compound, the spectrum would show signals for the aldehyde proton (CHO), the vinylic proton (=CH-N), and the ethyl groups (-CH₂CH₃) of the diethylamino moiety. The integration of these signals confirms the number of protons in each environment. Due to coupling with the adjacent ¹⁹F nucleus, both the aldehyde and vinylic proton signals would appear as doublets.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The spectrum would display seven unique signals corresponding to the aldehyde carbonyl carbon, the two olefinic carbons (one bonded to fluorine and the other to nitrogen), the two carbons of the ethyl groups, and the methyl carbons. The presence of the electronegative fluorine atom significantly influences the chemical shifts of the adjacent carbons, and ¹³C-¹⁹F coupling provides further structural confirmation. nih.gov

¹⁹F NMR: As ¹⁹F has a natural abundance of 100% and a wide chemical shift range, ¹⁹F NMR is highly sensitive for analyzing fluorinated compounds. uni.lursc.org The spectrum for this molecule would show a single primary signal, which would be split into a doublet of doublets due to coupling with the geminal vinylic proton and the vicinal aldehyde proton. The chemical shift provides information about the electronic environment of the fluorine atom.

The expected chemical shifts (δ) and coupling constants (J) are summarized in the table below. These values are estimated based on data for structurally similar β-amino-α-fluoro-α,β-unsaturated aldehydes and general substituent effects.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Predicted values based on analogous structures.

| Nucleus | Atom Position (see structure) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | 1 (CHO) | 9.0 - 9.5 | Doublet | ³JH-F ≈ 15-20 Hz |

| 3 (=CH-N) | 7.0 - 7.5 | Doublet | ³JH-F ≈ 5-10 Hz | |

| 4 (-NCH₂) | 3.3 - 3.7 | Quartet | ³JH-H ≈ 7 Hz | |

| 5 (-CH₃) | 1.1 - 1.4 | Triplet | ³JH-H ≈ 7 Hz | |

| ¹³C | 1 (C=O) | 185 - 190 | Doublet | ²JC-F ≈ 25-35 Hz |

| 2 (C-F) | 150 - 160 | Doublet | ¹JC-F ≈ 240-280 Hz | |

| 3 (C-N) | 140 - 150 | Doublet | ²JC-F ≈ 10-20 Hz | |

| 4 (-NCH₂) | 45 - 50 | Singlet | - | |

| 5 (-CH₃) | 12 - 15 | Singlet | - |

| ¹⁹F | 2 (C-F) | -110 to -130 | Doublet of Doublets | ³JF-H(1) ≈ 15-20 Hz, ³JF-H(3) ≈ 5-10 Hz |

While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For the title compound, it would show a clear correlation between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the diethylamino group, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals, for instance, linking the aldehyde proton signal to the carbonyl carbon signal and the vinylic proton to its carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space proximity between nuclei, providing vital information about the molecule's three-dimensional structure and stereochemistry. biophysics.org

The stereochemistry of the C2=C3 double bond is a critical feature of the molecule. The designated (Z)-configuration, where the fluorine atom and the diethylamino group are on the same side of the double bond, can be definitively confirmed using NMR techniques. vulcanchem.com

Coupling Constants (J-values): The magnitude of the three-bond coupling constant between the fluorine atom and the aldehyde proton (³JF-H1) and the vinylic proton (³JF-H3) can be indicative of the geometry. In related fluorinated alkenes, the magnitude of such couplings often differs between E and Z isomers. biosynth.com

NOE Experiments: The Nuclear Overhauser Effect (NOE) is the most reliable method for determining alkene stereochemistry. iaea.org For the (Z)-isomer of this compound, a NOESY experiment would be expected to show a spatial correlation (cross-peak) between the vinylic proton (H3) and the protons of the N-ethyl groups (-CH₂-), as these groups are in close proximity in the Z-configuration. Conversely, a strong NOE between the vinylic proton (H3) and the aldehyde proton (H1) would suggest the E-isomer. The presence of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen in the Z-isomer of similar enaminones also helps to stabilize this conformation, which can be inferred from the downfield chemical shift of the vinylic proton. louisville.edunih.gov

Infrared (IR) Spectroscopy for Identifying Key Functional Groups (C=O, C=C, C-F, C-N)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber). For this compound, the IR spectrum provides clear evidence for its constituent parts. synblock.com

The expected absorption bands are detailed in the table below.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde Carbonyl | C=O | 1670 - 1690 | Strong |

| Alkene | C=C | 1600 - 1640 | Medium-Strong |

| Carbon-Fluorine | C-F | 1000 - 1250 | Strong |

| Carbon-Nitrogen | C-N | 1180 - 1360 | Medium |

The strong absorption for the C=O group confirms the aldehyde functionality, while the C=C stretch indicates the presence of the double bond. The C-F bond gives a characteristically strong and distinct signal in the fingerprint region. The C-N stretching of the diethylamino group further corroborates the structure. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₇H₁₂FNO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing an exact mass of 145.0903 Da. uni.lu

Under electron ionization (EI), the molecule would fragment in a predictable manner. The analysis of these fragments helps to piece together the molecular structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (Da) | Identity/Proposed Fragmentation Pathway |

|---|---|---|

| [M]⁺ | 145.09 | Molecular Ion |

| [M-H]⁺ | 144.08 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 130.07 | Loss of a methyl radical from an ethyl group |

| [M-CHO]⁺ | 116.08 | Loss of the formyl radical (alpha cleavage) |

| [M-C₂H₅]⁺ | 116.05 | Loss of an ethyl radical |

Soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), would primarily show the protonated molecule [M+H]⁺ at m/z 146.0976, confirming the molecular weight with minimal fragmentation. uni.lu

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives or Co-crystals

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, provided a suitable single crystal can be obtained. man.ac.uk For this compound, which may be a liquid or low-melting solid at room temperature, this technique would likely be applied to a stable, crystalline derivative or a co-crystal.

If a crystalline sample were analyzed, X-ray diffraction would provide precise data on:

Bond Lengths and Angles: Definitive measurement of all bond lengths (e.g., C=O, C=C, C-F, C-N) and angles, confirming the geometry of the enal system.

Conformation: The precise dihedral angles, confirming the planarity of the conjugated system and the orientation of the diethylamino group.

Stereochemistry: Unambiguous confirmation of the (Z)-configuration of the double bond.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, identifying any hydrogen bonds or other non-covalent interactions that stabilize the solid-state structure. researchgate.net

This technique is considered the gold standard for structural determination and would provide the ultimate proof of the compound's three-dimensional architecture. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC, GC-MS)

The purity of this compound and the separation of its potential isomers are critical for its characterization and application in further research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that can be employed for these purposes. While specific application notes for this exact compound are not extensively detailed in publicly available literature, methodologies can be developed based on the analysis of structurally related fluorinated and unsaturated compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For a polar molecule like this compound, which contains a carbonyl group, a tertiary amine, and a fluorine atom, reversed-phase HPLC is a suitable approach. The presence of the fluorine atom can introduce unique separation characteristics. chromatographyonline.com

The separation of fluorinated compounds from their non-fluorinated counterparts can be optimized by the judicious choice of stationary and mobile phases. nih.gov For instance, fluorinated analytes may exhibit enhanced retention on fluorinated stationary phases due to favorable interactions. chromatographyonline.com Conversely, using a standard C8 or C18 column with a fluorinated eluent, such as trifluoroethanol, can also achieve effective separation. nih.gov The separation can be further improved by adjusting the temperature, with higher temperatures sometimes leading to better resolution. nih.gov

For the separation of potential geometric isomers (E/Z) or other related impurities, the selectivity of the chromatographic system is paramount. The unique electronic properties conferred by the fluorine substituent can be exploited to achieve separation from non-fluorinated analogues or isomers. u-szeged.hu

Below are proposed starting parameters for an HPLC method for the purity analysis of this compound.

Table 1: Proposed HPLC Parameters for Purity Analysis

| Parameter | Suggested Conditions |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) or a Fluorinated Phase Column |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-20 min: 95-5% B20-25 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

This method would likely show a major peak corresponding to the (2Z)-isomer, with any impurities or other isomers appearing as separate, smaller peaks. The relative peak areas can be used to determine the purity of the sample. For more challenging separations, particularly of isomers, optimization of the mobile phase composition, gradient slope, and temperature would be necessary. The use of chiral stationary phases could also be explored if enantiomeric separation is required for derivatives. u-szeged.hunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. Given the molecular weight and probable volatility of this compound, GC-MS is a viable method for its analysis, providing both retention time data for purity assessment and mass spectra for structural confirmation. The mass spectrum would be a key identifier, with characteristic fragmentation patterns.

The choice of the GC column is critical. A mid-polarity column, such as one with a phenyl-substituted stationary phase, could provide good separation of the target compound from related impurities. The temperature program would need to be optimized to ensure good peak shape and resolution without causing on-column degradation of the analyte.

Below are proposed starting parameters for a GC-MS method for the analysis of this compound.

Table 2: Proposed GC-MS Parameters for Identification and Purity

| Parameter | Suggested Conditions |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial: 60 °C (hold 2 min)Ramp 1: 10 °C/min to 180 °CRamp 2: 20 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

The resulting total ion chromatogram (TIC) would provide information on the purity of the sample, while the mass spectrum of the main peak could be compared against a library or theoretical fragmentation pattern to confirm the identity of this compound. The presence of other peaks in the chromatogram could indicate impurities or isomers, which could then be identified by their respective mass spectra. GC-MS analysis is a powerful tool for identifying a wide range of organic compounds in various matrices. who.intnih.govamazonaws.com

Future Perspectives and Emerging Research Directions

Exploration of Untapped Reactivity Profiles

The rich electronic landscape of (2Z)-3-(diethylamino)-2-fluoroprop-2-enal suggests a multitude of reaction pathways that remain to be investigated. The interplay between the electron-donating diethylamino group and the electron-withdrawing fluorine atom and aldehyde group creates a polarized π-system, making the compound susceptible to a variety of transformations.

Future research will likely focus on several key areas of its reactivity:

Cycloaddition Reactions: The electron-deficient nature of the double bond, enhanced by the fluorine atom, makes it a prime candidate for various cycloaddition reactions. libretexts.orgresearchgate.net While simple alkenes are often poor dienophiles, the electronic properties of this compound suggest it could readily participate in [4+2] cycloadditions with electron-rich dienes. libretexts.orgyoutube.com Furthermore, its potential as a dipolarophile in [3+2] cycloadditions with dipoles like nitrones and azomethine ylides warrants investigation, offering routes to complex nitrogen-containing five-membered heterocycles. researchgate.net

Nucleophilic Vinylic Substitution: The fluorine atom, being a good leaving group in certain contexts, opens the door for nucleophilic vinylic substitution reactions. This could allow for the introduction of a wide range of functionalities at the C2-position, a transformation that can be challenging to achieve through other means. The reaction of similar 1-fluoroalk-1-enylmagnesium chlorides with Grignard reagents has been shown to proceed via C-F bond cleavage, suggesting a potential pathway for this compound as well. elsevierpure.com

Electrophilic and Nucleophilic Reactions: The aldehyde group can undergo standard nucleophilic additions, while the enamine-like structure suggests that the α-carbon might be susceptible to electrophilic attack. masterorganicchemistry.comyoutube.com The precise regioselectivity of these reactions will be influenced by the electronic push-pull nature of the substituents. Computational studies could play a crucial role in predicting the most likely sites of attack for various reagents. nih.gov

A summary of potential, yet unexplored, reaction types for this compound is presented in the table below.

| Reaction Type | Potential Reactants | Potential Products | Research Focus |

| [4+2] Cycloaddition | Electron-rich dienes | Functionalized cyclohexenes | Exploring dienophile reactivity and stereoselectivity. |

| [3+2] Cycloaddition | Nitrones, Azomethine ylides | Fluorinated heterocycles | Synthesis of novel five-membered ring systems. |

| Nucleophilic Vinylic Substitution | Organometallics, Amines, Alkoxides | Substituted enaminals | C-F bond activation and functionalization. elsevierpure.com |

| Electrophilic Attack | Alkyl halides, Acyl chlorides | α-Functionalized enaminals | Investigating the nucleophilicity of the α-carbon. |

| Nucleophilic Addition | Grignard reagents, Organolithiums | Fluorinated allylic alcohols | Standard aldehyde reactivity and 1,2- vs. 1,4-addition. |

Development of Sustainable and Green Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on this compound will undoubtedly focus on greener synthetic strategies.

Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future directions will likely include:

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric ones is a key principle of green chemistry. Research into metal-catalyzed or organocatalytic methods for the synthesis of this compound could significantly improve its environmental footprint. For instance, developing catalytic methods for the fluorination of enynes presents a promising avenue for producing related difluorinated building blocks. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. One-pot reactions and tandem or cascade reactions that form multiple bonds in a single operation will be highly desirable. The synthesis of new lawsone enaminone derivatives under solvent-free conditions provides a template for such an approach. rsc.org

Biocatalysis: The use of enzymes to catalyze chemical reactions offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.com Exploring biocatalytic routes, such as the use of amine oxidases for the production of acrolein from spermine, could offer a sustainable alternative for the synthesis of the enal backbone. nih.gov Furthermore, biocatalytic approaches for producing chiral N-functionalized amino acids could be adapted for the synthesis of related compounds. nih.gov The enzymatic synthesis of fluorinated alanines also highlights the potential of biocatalysis in organofluorine chemistry.

Integration into Flow Chemistry Systems for Efficient Production

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals, including improved safety, scalability, and efficiency. The integration of the synthesis of this compound into flow chemistry systems is a promising area for future research.

Key benefits of a flow chemistry approach for this compound include:

Enhanced Safety: The handling of potentially hazardous reagents, such as those used in fluorination reactions, can be made significantly safer in a continuous flow setup due to the small reaction volumes at any given time. youtube.com

Improved Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch production, simply by running the reactor for a longer period or by using multiple reactors in parallel.

Automation and Integration: Flow systems can be readily automated and integrated with in-line purification and analysis techniques, enabling a more streamlined and efficient manufacturing process. The continuous flow synthesis of amines and imines via reactive N-chloramines demonstrates the potential of this approach. nih.gov

Future research will likely involve the development of a multi-step flow process, potentially starting from simple precursors and incorporating the fluorination and amination steps in a continuous sequence. The use of immobilized catalysts and reagents within the flow reactor could further enhance the sustainability and efficiency of the process. researchgate.netrsc.org

Interdisciplinary Research Opportunities in Advanced Materials Science

The unique structural features of this compound make it an attractive monomer for the synthesis of novel fluorinated polymers with tailored properties. This opens up exciting interdisciplinary research opportunities in materials science.

Fluorinated Polymers: The presence of a fluorine atom can impart desirable properties to polymers, such as low surface energy, high thermal and chemical stability, and unique optical and electronic properties. tandfonline.comresearchgate.netsciengine.comnih.gov The polymerization of this compound, either through its aldehyde functionality or via the double bond, could lead to a new class of functional fluoropolymers.

Smart Materials: The responsive nature of the enamine and aldehyde groups could be exploited to create "smart" materials that respond to external stimuli such as pH, temperature, or light. For example, polymers incorporating this monomer could exhibit tunable solubility or conformational changes in response to environmental cues.

Biomedical Applications: Fluorinated polymers are of great interest for biomedical applications due to their biocompatibility and unique properties. nih.gov Polymers derived from this compound could be explored for applications such as drug delivery vehicles, biocompatible coatings for medical devices, and scaffolds for tissue engineering. The incorporation of fluorine can enhance the performance of materials for capturing pollutants from water, an area where fluorinated MOFs have shown promise. acs.org

The table below outlines potential polymer types and their prospective applications.

| Polymer Type | Potential Polymerization Method | Key Properties | Potential Applications |

| Polyacetals | Cationic polymerization of the aldehyde | Fluorinated, potentially biodegradable | Drug delivery, specialty plastics |

| Vinyl Polymers | Radical or anionic polymerization of the double bond | Functional side chains, low surface energy | Coatings, membranes, electronic materials |

| Copolymers | Copolymerization with other monomers | Tunable properties | Advanced functional materials, biomedical devices |

Application of Machine Learning and AI in Predicting Reactivity and Designing New Transformations

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. neurips.ccpreprints.org These powerful computational tools are poised to accelerate the exploration of the chemical space around this compound.

Predicting Reactivity: ML models can be trained on large datasets of chemical reactions to predict the reactivity of new compounds. researchgate.net By inputting the structure of this compound, these models could predict its behavior in a wide range of reactions, helping to prioritize experimental efforts. acs.orgresearchgate.net This is particularly valuable for organofluorine compounds where reactivity can be non-intuitive. nih.gov

Designing New Synthetic Routes: AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways for target molecules. nih.govresearchgate.netchemrxiv.org These tools could be used to design optimized syntheses of this compound itself, or to devise synthetic strategies for complex molecules using this compound as a key building block.

Optimizing Reaction Conditions: ML algorithms can be used to optimize reaction conditions, such as catalyst choice, solvent, and temperature, to maximize yield and selectivity. This can significantly reduce the time and resources required for experimental optimization.

Discovering New Transformations: By analyzing vast amounts of chemical data, AI can identify novel patterns of reactivity and propose entirely new chemical transformations. This could lead to the discovery of unprecedented reactions involving this compound. Reaction-based machine learning representations are being developed to predict the enantioselectivity of organocatalysts, a technique that could be applied to reactions involving this chiral fluorinated compound. nih.gov

The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound and related fluorinated building blocks in the future.

Q & A

Q. What are the established synthetic routes for (2Z)-3-(diethylamino)-2-fluoroprop-2-enal, and what reaction conditions optimize yield and purity?

The synthesis of this compound typically involves a condensation reaction between fluorinated aldehydes and diethylamine derivatives under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like ethanol or methanol are preferred to stabilize intermediates and enhance reaction rates .

- Catalysts : Acidic or basic catalysts (e.g., acetic anhydride) are used to facilitate enamine formation, with careful pH control to avoid side reactions .

- Temperature : Reactions are conducted at 60–80°C to balance kinetic efficiency and thermal decomposition risks .

Yield optimization requires purification via column chromatography or recrystallization, monitored by HPLC for purity (>95%) .

Q. How is the Z-configuration of the double bond confirmed in this compound, and which spectroscopic techniques are most effective?

The Z-configuration is confirmed through:

- X-ray crystallography : Provides unambiguous stereochemical assignment, as demonstrated in structurally similar α,β-unsaturated carbonyl compounds .

- NMR spectroscopy : and NMR coupling constants ( and ) distinguish Z/E isomers. For example, vicinal coupling constants < 12 Hz support the Z-configuration .

- IR spectroscopy : Stretching frequencies of the carbonyl (C=O) and C-F bonds (1050–1150 cm) correlate with steric and electronic effects of substituents .

Advanced Research Questions

Q. How do steric and electronic effects of the diethylamino and fluorine substituents influence the compound's reactivity in nucleophilic additions?

The diethylamino group acts as an electron donor via resonance, activating the α,β-unsaturated system for Michael additions, while the fluorine atom exerts an electron-withdrawing effect, polarizing the carbonyl group. Steric hindrance from the diethylamino group directs nucleophilic attack to the β-position. Computational studies (e.g., DFT) reveal:

- Electrostatic potential maps : Highlight nucleophilic "hotspots" at the β-carbon .

- Transition-state analysis : Steric clashes between diethylamino and incoming nucleophiles increase activation energy for non-preferred pathways .

Experimental kinetic studies using stopped-flow techniques corroborate these findings .

Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar α,β-unsaturated carbonyl compounds?

Discrepancies often arise from substituent positional isomerism or assay variability. A systematic approach includes:

- Comparative structure-activity relationship (SAR) studies : Tabulating substituent effects on bioactivity (Table 1).

- Standardized assay protocols : Using isogenic cell lines or enzyme batches to minimize variability .

- Meta-analysis : Statistical evaluation of published data to identify outliers or confounding factors (e.g., solvent effects in vitro) .

Table 1: Substituent Effects on Biological Activity of Analogues